Ferricenium trichloroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

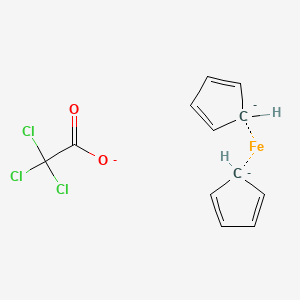

Ferricenium trichloroacetate is an organometallic compound that features a ferricenium cation paired with a trichloroacetate anion. This compound is derived from ferrocene, a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its unique electrochemical properties and its applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Ferricenium trichloroacetate can be synthesized through the oxidation of ferrocene using trichloroacetic acid. The reaction typically involves mixing ferrocene with trichloroacetic acid in an organic solvent such as benzene. The reaction is carried out under conditions of oxygen saturation to ensure complete oxidation. The product can be isolated by recrystallization from water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation of ferrocene using trichloroacetic acid under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and efficient product isolation techniques such as crystallization and filtration.

化学反应分析

Types of Reactions: Ferricenium trichloroacetate undergoes various chemical reactions, including:

Oxidation: The ferricenium ion can be reduced back to ferrocene under suitable conditions.

Substitution: The trichloroacetate anion can be replaced by other anions in exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include trichloroacetic acid and other strong acids.

Substitution: Reactions typically involve the use of other anions such as chloride or bromide in the presence of suitable solvents.

Major Products:

Reduction: The major product is ferrocene.

Substitution: The products depend on the substituting anion, resulting in various ferricenium salts.

科学研究应用

Catalytic Applications

Ferricenium trichloroacetate has been recognized for its role as a catalyst in organic synthesis, particularly in redox reactions. Its ability to act as both an electron donor and acceptor makes it versatile in various catalytic processes.

Redox Catalysis

- Mechanism : Ferricenium ions can initiate transformations by either donating electrons or accepting them, facilitating various chemical reactions.

- Applications : It has been used in the aminolysis of epoxides, where it acts as a Lewis acid catalyst, yielding amino alcohols with high efficiency even at lower temperatures .

Cross-Coupling Reactions

Ferricenium salts have shown superior performance in cross-coupling reactions, which are essential for synthesizing complex organic molecules. Studies indicate that these catalysts can be reused multiple times without significant loss of activity, enhancing their practical applicability .

Medicinal Chemistry

The medicinal properties of ferricenium compounds have garnered attention, particularly their anticancer and antimalarial activities.

Anticancer Activity

- Mechanism : Ferricenium complexes exhibit cytostatic properties, inhibiting cell growth in vitro and demonstrating systemic effects in vivo against various cancer types.

- Case Studies : Research has shown that ferricenium derivatives can effectively inhibit tumor growth in animal models . A study indicated that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms .

Antimalarial Properties

- Hybrid Compounds : Ferricenium derivatives have been hybridized with known antimalarial drugs like chloroquine, leading to enhanced efficacy against malaria parasites.

- Efficacy : For instance, certain ferrocene-based compounds demonstrated significant antiplasmodial activity with IC50 values comparable to established treatments .

Materials Science

In materials science, this compound is explored for its potential applications in developing new materials with specific properties.

Polymer Chemistry

Ferricenium-containing polymers have been investigated for their catalytic properties in solid-state propellants. These materials can regulate combustion rates, making them valuable for aerospace applications .

Sensor Development

The electrochemical properties of ferricenium compounds make them suitable candidates for developing sensors that detect various analytes due to their ability to undergo reversible redox reactions.

Summary of Findings

The following table summarizes key applications and findings related to this compound:

作用机制

The mechanism of action of ferricenium trichloroacetate involves its redox properties. The ferricenium ion can undergo electron transfer reactions, making it a useful redox mediator. In biological systems, its antitumor activity is thought to be related to its ability to generate reactive oxygen species, which can induce apoptosis in cancer cells . The compound’s interaction with cellular components and its ability to disrupt cellular processes are key aspects of its mechanism of action.

相似化合物的比较

Ferricenium trichloroacetate can be compared with other ferricenium salts and ferrocene derivatives:

Ferricenium Picrate: Similar to this compound, ferricenium picrate has shown antitumor activity but differs in its anion composition.

Tetrachloroferrates (III): These compounds also contain iron but differ in their coordination environment and overall properties.

This compound stands out due to its unique combination of electrochemical properties and potential biological activity, making it a valuable compound in both research and industrial applications.

属性

CAS 编号 |

12636-57-6 |

|---|---|

分子式 |

C12H10Cl3FeO2-3 |

分子量 |

348.4 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;iron;2,2,2-trichloroacetate |

InChI |

InChI=1S/2C5H5.C2HCl3O2.Fe/c2*1-2-4-5-3-1;3-2(4,5)1(6)7;/h2*1-5H;(H,6,7);/q2*-1;;/p-1 |

InChI 键 |

LZXJJUHMGQTOSQ-UHFFFAOYSA-M |

规范 SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-].[Fe] |

相关CAS编号 |

12125-80-3 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。